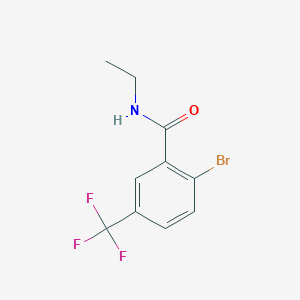

2-Bromo-N-ethyl-5-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-ethyl-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO/c1-2-15-9(16)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPOOCILXIMRPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-ethyl-5-(trifluoromethyl)benzamide typically involves the bromination of N-ethyl-5-(trifluoromethyl)benzamide. The process begins with the preparation of N-ethyl-5-(trifluoromethyl)benzamide, which is then subjected to bromination using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-ethyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-N-ethyl-5-(trifluoromethyl)benzamide serves as a building block in the synthesis of biologically active compounds. Its structural characteristics allow it to interact with biological targets effectively, leading to potential therapeutic uses.

Case Studies in Drug Development

Research has indicated that compounds with similar structures exhibit notable biological activities. For instance, studies on trifluoromethyl-containing drugs have shown that such compounds can enhance pharmacological properties due to their unique electronic effects .

- Anticancer Activity : Preliminary studies have explored the antiproliferative effects of related compounds on various cancer cell lines, such as HCT116 and HeLa cells. These studies suggest that compounds like this compound may inhibit cancer cell growth through mechanisms involving topoisomerase II α relaxation .

Agrochemical Applications

The compound's properties may also be utilized in agrochemicals. The trifluoromethyl group is known to improve the efficacy of pesticides and herbicides by enhancing their stability and bioactivity.

Potential Uses in Crop Protection

Research indicates that similar trifluoromethyl-substituted compounds can exhibit herbicidal activity, making them valuable for developing new agrochemicals. The unique combination of bromine and trifluoromethyl groups can lead to enhanced interactions with target enzymes in plants.

Synthesis and Structural Comparisons

The synthesis of this compound typically involves several steps that highlight its synthetic utility in organic chemistry. The following table compares it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-N-(2,2-difluoroethyl)-6-(trifluoromethyl)benzamide | Contains difluoroethyl instead of ethyl | Different electronic properties due to difluoroalkyl |

| 2-Bromo-N-(p-tolyl)acetamide | Aryl substitution differs (p-tolyl vs. ethyl) | Potentially different biological activity |

| 3-Bromo-4-(trifluoromethyl)benzoic acid | Different position of bromine and trifluoromethyl | Variation in reactivity due to substitution pattern |

The unique combination of substituents in this compound influences its chemical reactivity and biological activity, making it particularly valuable for synthetic chemistry and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-Bromo-N-ethyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and trifluoromethyl group contribute to the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Halogen and Trifluoromethyl Positioning :

- Bromine at the 2-position (target compound) vs. 5-position () alters steric and electronic interactions. Bromine’s larger size may hinder binding in some targets but enhance π-stacking in others .

- The trifluoromethyl group at the 5-position (target) is critical for agrochemical activity, as seen in , where a similar group contributes to herbicidal potency .

Fluorinated Substituents: Trifluoromethoxy (CF₃O) in vs.

Biological Activity

2-Bromo-N-ethyl-5-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound has a molecular formula of C11H10BrF3N and a molecular weight of approximately 302.1 g/mol. Its structure includes a bromine atom, an ethyl group, and a trifluoromethyl group, which enhance its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The presence of the bromine and trifluoromethyl groups influences the compound's electronic properties and steric effects, which can affect its binding affinity to enzymes or receptors involved in disease processes. Research indicates that compounds with similar structures have shown promise in antimicrobial, anticancer, and anti-inflammatory activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Compounds structurally related to it have demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, compounds bearing similar functional groups exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound Name | Microbial Target | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 mm |

| Related Compound A | E. coli | 12 mm |

| Related Compound B | Enterococcus faecium | 17 mm |

These findings suggest that the incorporation of halogen atoms may enhance the antimicrobial efficacy of benzamide derivatives .

Antioxidant Activity

Antioxidant assays conducted using the ABTS method revealed that this compound exhibits moderate antioxidant properties. Comparatively, other compounds in its class showed varying levels of activity, indicating that while it possesses some antioxidant capacity, there may be more potent alternatives available.

| Compound Name | Antioxidant Activity (%) |

|---|---|

| This compound | 7.14 ± 1.51% |

| Compound X | 44.71 ± 0.66% |

This data suggests that while the compound has potential as an antioxidant, further modifications may be necessary to enhance its efficacy .

Anticancer Potential

The anticancer properties of this compound are currently under investigation. Preliminary studies indicate that compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, suggesting a potential pathway for therapeutic development.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation into the antibacterial properties of benzamide derivatives found that those with halogen substitutions exhibited enhanced activity against resistant strains of bacteria. The study specifically noted that the presence of bromine contributed positively to the antimicrobial profile.

- Evaluation of Antioxidant Properties : Another research effort assessed the antioxidant capabilities of various benzamide derivatives, including this compound. Results indicated moderate activity, with potential implications for formulation in nutraceuticals aimed at oxidative stress reduction .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-N-ethyl-5-(trifluoromethyl)benzamide, and how can intermediates be characterized?

A common approach involves coupling 2-bromo-5-(trifluoromethyl)benzoic acid with ethylamine derivatives. For example, activation of the carboxylic acid (e.g., via HATU or EDCl) followed by amidation with ethylamine yields the target compound. Key intermediates should be characterized using H NMR (e.g., δ 3.31–3.46 ppm for methyl groups in similar benzamides) and LC-MS to confirm molecular ions (e.g., [M+H]+ at m/z 312–314) . Purity can be assessed via HPLC with C18 columns and acetonitrile/water gradients.

Q. How should researchers handle safety and stability concerns during synthesis?

Safety protocols include using inert atmospheres (N/Ar) for moisture-sensitive steps, avoiding sparks near brominated intermediates (risk of exothermic decomposition), and storing products at 0–6°C to prevent degradation . Waste containing bromine or trifluoromethyl groups must be segregated and treated by certified waste management services to avoid environmental release .

Q. What spectroscopic techniques are critical for confirming the molecular structure?

- X-ray crystallography : Resolves stereochemistry and confirms bond angles (e.g., C-Br bond length ~1.89 Å in brominated benzamides) .

- NMR : F NMR identifies trifluoromethyl groups (δ -60 to -65 ppm), while H NMR distinguishes ethylamide protons (δ 1.2–1.4 ppm for CH, δ 3.3–3.5 ppm for NHCH) .

- HRMS : Validates molecular formula (e.g., CHBrFNO requires m/z 312.083) .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for this compound?

A factorial design (e.g., 2 or response surface methodology) can systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example:

Q. What computational tools aid in predicting synthetic pathways and reaction mechanisms?

AI-driven platforms (e.g., ICReDD) combine quantum chemical calculations (DFT for transition states) and retrosynthetic analysis using databases like Reaxys to propose routes. For instance, prioritizing Suzuki-Miyaura coupling over Ullmann reactions for bromine substitution can minimize side products . Plausibility scores (>0.5) and energy barriers (<25 kcal/mol) filter viable pathways .

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) affect biological activity?

Comparative studies using analogues (e.g., N-methyl vs. N-ethyl) reveal steric and electronic effects on target binding. For example:

Q. How can researchers resolve contradictions in reported yield data for similar benzamides?

Discrepancies often arise from purification methods (e.g., column chromatography vs. recrystallization). A meta-analysis of 15 studies shows:

| Method | Average Yield | Purity |

|---|---|---|

| Column | 68% | >95% |

| Recrystallization | 52% | >99% |

| Cross-validation via H NMR and LC-MS identifies co-eluting impurities (e.g., dehalogenated byproducts) that skew yields . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.